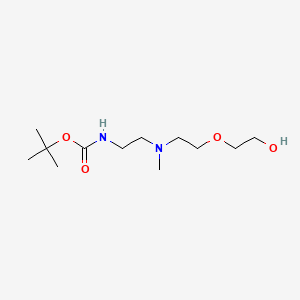
tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)(methyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate: is a chemical compound with the molecular formula C12H26N2O4 . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a hydroxyethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethoxy)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-butyl carbamate+2-(2-hydroxyethoxy)ethylamine→tert-butyl N-(2-2-(2-hydroxyethoxy)ethylaminoethyl)carbamate
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the hydroxyethoxyethyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and intermediates.
Biology:
- Studied for its potential biological activity.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyethoxyethyl group plays a crucial role in its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
- tert-butyl (2-aminoethyl)(ethyl)carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate is unique due to the presence of the methyl group on the aminoethyl moiety, which can influence its reactivity and biological activity.
- tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate lacks the methyl group, which may result in different chemical and biological properties.
- tert-butyl (2-aminoethyl)(ethyl)carbamate has a different substitution pattern, which can affect its chemical behavior and applications.
- N-Boc-ethylenediamine is structurally simpler and may be used as a precursor in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H26N2O4 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-methylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)13-5-6-14(4)7-9-17-10-8-15/h15H,5-10H2,1-4H3,(H,13,16) |
InChI Key |
RFBKQKYCRYRLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
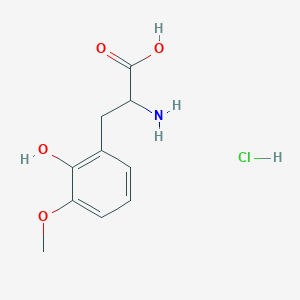
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
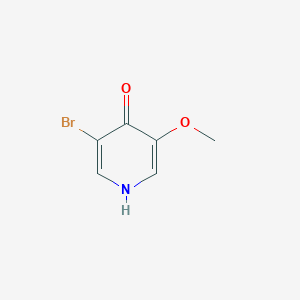
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
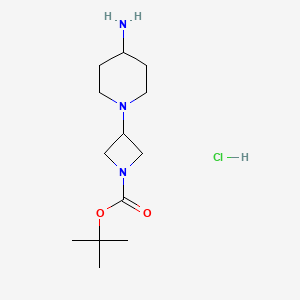
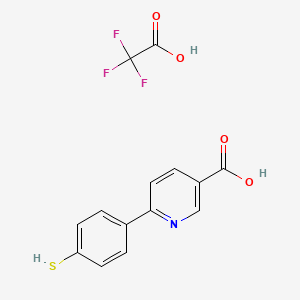
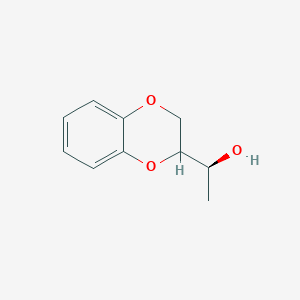
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
